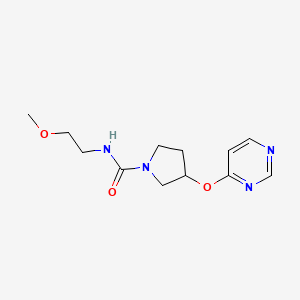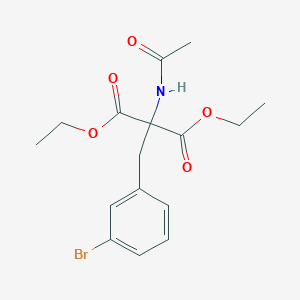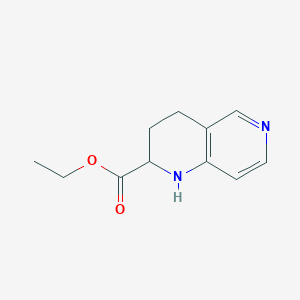![molecular formula C13H13FN4O2S B2554707 3-Fluoro-5-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine CAS No. 2189500-12-5](/img/structure/B2554707.png)
3-Fluoro-5-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine is a complex organic compound that features a unique combination of fluorine, thiadiazole, piperidine, and pyridine moieties
Mechanism of Action
The specific biological activity of a compound depends on its interaction with biological targets, which can be proteins, enzymes, or receptors. The interaction can lead to changes in the function of these targets, affecting various biochemical pathways and resulting in certain cellular effects .
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) properties, determines the bioavailability of a compound. These properties can be influenced by various factors, including the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition .
The action of a compound can also be influenced by environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its interaction with targets, and its overall efficacy .
Preparation Methods
The synthesis of 3-Fluoro-5-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Piperidine Derivative Preparation: The piperidine ring is introduced by reacting appropriate amines with carbonyl compounds under controlled conditions.
Coupling Reactions: The final step involves coupling the thiadiazole and piperidine derivatives with a fluorinated pyridine derivative using coupling agents such as EDCI or DCC in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
3-Fluoro-5-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine undergoes various chemical reactions, including:
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon.
Scientific Research Applications
3-Fluoro-5-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine has diverse applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of the thiadiazole moiety.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
3-Fluoro-5-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine can be compared with other thiadiazole derivatives:
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine: This compound has shown promising anticancer activity.
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial properties.
The uniqueness of this compound lies in its combination of fluorine, thiadiazole, piperidine, and pyridine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O2S/c14-10-5-9(6-15-7-10)12(19)18-3-1-11(2-4-18)20-13-17-16-8-21-13/h5-8,11H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPRLOCVUXZYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC(=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(trifluoromethyl)phenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2554627.png)



![N-[3-(DIMETHYLAMINO)PROPYL]-5-(4-FLUOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-AMINE; BIS(OXALIC ACID)](/img/structure/B2554632.png)
![N-(4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2554633.png)

![N-[[4-(2-Aminoethyl)phenyl]methyl]-4-fluoro-1-benzothiophene-7-carboxamide;hydrochloride](/img/structure/B2554635.png)
![ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2554640.png)

![8-{3-[(1-methylpiperidin-4-yl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2554645.png)


